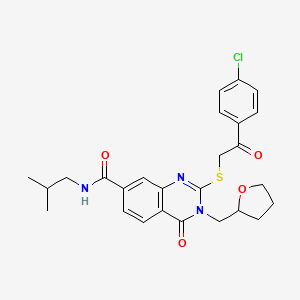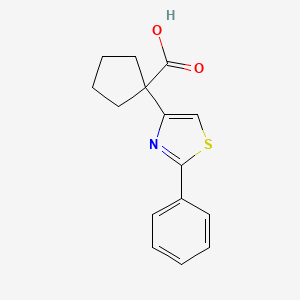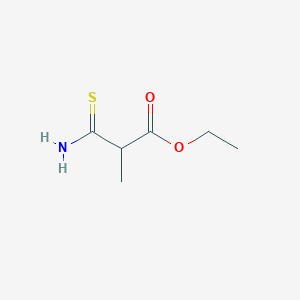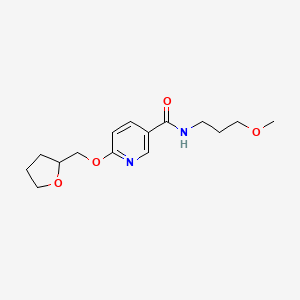
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 2137936-72-0 . It has a molecular weight of 238.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate are not available, similar compounds have been involved in reactions such as hydroxylation, oxidative chlorination with hydrogen peroxide, heterocyclization, and cyclization of generated dianions followed by dehydrogenation .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 238.21 . The InChI code provides further details about its molecular structure .Applications De Recherche Scientifique
Photoredox Catalysis
This compound plays a significant role in photoredox catalysis, a process that has received great attention in synthetic chemistry . The trifluoromethyl group in this compound is a useful structural motif in many biologically active molecules . Photoredox catalysis provides a new protocol for photocatalytic radical reactions .
Trifluoromethylation
The trifluoromethyl group in this compound is widely prevalent in pharmaceutical and agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .
Pharmaceutical Applications
The trifluoromethyl group in this compound can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This makes it a valuable component in the development of new pharmaceuticals .
Agrochemical Applications
Similar to its pharmaceutical applications, the trifluoromethyl group in this compound is also considered beneficial in the agrochemical field . It can enhance the effectiveness of agrochemicals by improving their chemical and metabolic stability, lipophilicity, and binding selectivity .
Preparation of Dopamine Agonists
Ethyl 4-oxocyclohexanecarboxylate, a derivative of this compound, is used in the preparation of dopamine agonists . Dopamine agonists are a class of drugs that are used in the treatment of conditions like Parkinson’s disease and restless legs syndrome .
Skeleton of Tetracyclic Diterpenes
This compound is also employed in the preparation of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a type of organic compound that has various applications in the field of medicinal chemistry .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Given the compound’s structural similarity to quinoline-based compounds, which have demonstrated a wide range of biological activities, future research could explore the potential of Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate in various applications, such as antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents .
Propriétés
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATKRNDNOHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2595852.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)



![N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2595861.png)





![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)